6-(Methylcarbamoyl)pyridine-2-carboxylic acid

Description

Atomic Connectivity and Bonding Patterns

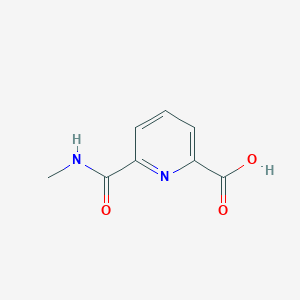

6-(Methylcarbamoyl)pyridine-2-carboxylic acid (CAS 288616-99-9) is a pyridine derivative featuring a methylcarbamoyl group at position 6 and a carboxylic acid group at position 2. Its molecular formula, C₈H₈N₂O₃ , comprises a pyridine ring with conjugated double bonds, a carboxylic acid moiety (-COOH), and a methylcarbamoyl substituent (-CONHCH₃). The pyridine nitrogen is part of the aromatic ring, contributing to its electron-deficient nature, while the methylcarbamoyl group introduces electron-withdrawing effects through resonance stabilization of the amide bond.

The bonding environment includes:

- Pyridine ring : Delocalized π-electrons across the C₅N framework, with bond lengths alternating between 1.34–1.38 Å for C–N and 1.38–1.42 Å for C–C bonds.

- Carboxylic acid : A planar -COOH group with O–H bond length ~1.02 Å and C=O bond length ~1.21 Å.

- Methylcarbamoyl : A resonance-stabilized amide group with partial double-bond character between the carbonyl carbon and nitrogen (C–N bond length ~1.34 Å).

The structure is stabilized by conjugation between the pyridine ring, carboxylic acid, and amide groups, which collectively reduce rotational freedom around single bonds.

Tautomeric Possibilities and Resonance Structures

While this compound lacks labile hydrogen atoms for classical keto-enol tautomerism, resonance structures dominate its electronic landscape:

- Carboxylic acid resonance : The -COOH group exhibits resonance between the O–H and O=C–O⁻ forms, though the protonated form is favored in neutral conditions.

- Amide resonance : The methylcarbamoyl group adopts a planar conformation due to resonance delocalization between the carbonyl oxygen and amide nitrogen (Fig. 1).

| Functional Group | Key Resonance Structures | Stabilization Energy |

|---|---|---|

| Carboxylic acid | O–H ↔ O=C–O⁻ | ~20–25 kJ/mol |

| Methylcarbamoyl | N–C=O ↔ N=C–O | ~40–50 kJ/mol |

Data inferred from analogous pyridine-carboxylic acid derivatives.

Positional Isomerism in Pyridine Carboxamide Derivatives

Comparative Analysis of 2-, 3-, and 6-Substituted Variants

Positional isomerism significantly impacts electronic and steric properties. Key variants include:

The target compound’s para arrangement minimizes steric clashes while maximizing conjugation between the electron-withdrawing groups.

Steric and Electronic Effects of Methylcarbamoyl Positioning

The methylcarbamoyl group’s placement at position 6 exerts dual effects:

- Steric effects : The methyl group introduces moderate steric bulk (rotatable bond count = 2), potentially hindering rotation around the C–N bond.

- Electronic effects :

These effects are critical in determining the compound’s hydrogen-bonding capacity and solubility.

Crystallographic Considerations and Conformational Dynamics

Predicted Spatial Arrangement from Computational Models

Molecular modeling suggests a planar pyridine ring with:

- Carboxylic acid : Oriented perpendicularly to the ring for optimal H-bonding.

- Methylcarbamoyl : Coplanar with the ring, enabling resonance stabilization.

| Parameter | Value | Source |

|---|---|---|

| Pyridine ring planarity | ~0.1 Å deviation | |

| C=O bond length (amide) | 1.21 Å | |

| N–H bond length (amide) | 1.03 Å |

Rotational Barriers of Carbamoyl and Carboxylic Moieties

- Carbamoyl group : Restricted rotation due to resonance (ΔG‡ ~15–20 kJ/mol), locking the CONHCH₃ group in a planar conformation.

- Carboxylic acid : Free rotation around the C–O bond (ΔG‡ ~5–10 kJ/mol), enabling H-bond flexibility.

Crystallographic Implications :

- H-bond networks : The carboxylic acid forms strong O–H···O bonds (d ~1.7–2.0 Å), while the amide participates in weaker N–H···O interactions (d ~2.0–2.5 Å).

- Packing motifs : Predicted 1D chains or 2D sheets via alternating H-bonds, as observed in analogous pyridine-2-carboxamides.

Summary of Key Findings

This compound’s structural properties are defined by:

- Constitutional rigidity : Planar pyridine ring and resonance-stabilized functional groups.

- Positional advantages : Para-substituted arrangement optimizes electronic and steric interactions.

- Crystalline behavior : Dominant H-bonding dictates supramolecular organization.

Propriétés

IUPAC Name |

6-(methylcarbamoyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-9-7(11)5-3-2-4-6(10-5)8(12)13/h2-4H,1H3,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBRDFPBRHOBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288616-99-9 | |

| Record name | 6-(methylcarbamoyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-(Methylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylcarbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, alcohols, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties : Research indicates that compounds related to 6-(Methylcarbamoyl)pyridine-2-carboxylic acid exhibit significant anticancer activities. For instance, derivatives have been synthesized that show inhibition against cancer cell lines, suggesting potential as therapeutic agents in oncology .

Mechanism of Action : The mechanism often involves the modulation of enzyme activity or interference with cellular signaling pathways related to cancer proliferation. Studies have shown that these compounds can induce apoptosis in cancer cells, enhancing their potential as chemotherapeutic agents .

Catalysis

Catalytic Activities : The compound serves as a catalyst in various organic reactions. Its ability to stabilize transition states makes it effective in facilitating reactions such as esterification and amidation .

Case Study : A study demonstrated the use of this compound in synthesizing amides from carboxylic acids and amines, showcasing its utility in forming complex organic molecules efficiently .

Coordination Chemistry

Metal Complex Formation : The compound can form stable complexes with transition metals, which are useful in coordination chemistry. These metal complexes have applications in catalysis and materials science due to their electronic properties .

Example of Metal Complexes : Studies have reported the synthesis of copper complexes using derivatives of this compound, which exhibit unique catalytic properties in oxidation reactions .

Spectroscopic Characterization

Characterization Techniques : Various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Ultraviolet-visible spectroscopy (UV-vis) have been employed to characterize the structural properties of this compound and its derivatives. This characterization is crucial for understanding their reactivity and interactions with other molecules .

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Catalysis | Organic reaction facilitation | Efficient synthesis of amides |

| Coordination Chemistry | Metal complex formation | Catalytic properties in oxidation reactions |

| Spectroscopic Analysis | Structural characterization | Insights into reactivity and interaction |

Mécanisme D'action

The mechanism of action of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Isomeric Analogs: Methyl Substitution Position

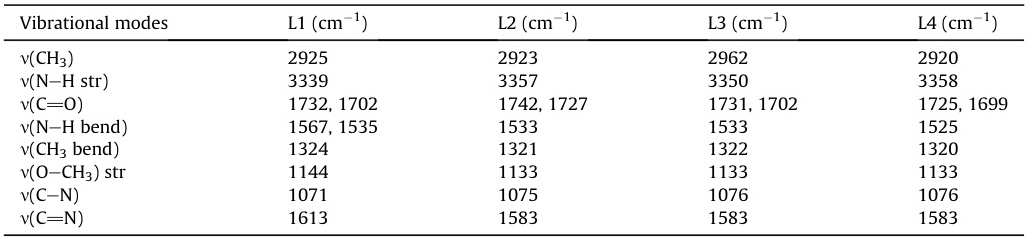

Four monoamide isomers (L1–L4) were synthesized by varying the methyl group position on the pyridine pendant arm (α, β, γ nomenclature, analogous to ortho, meta, para in aromatic systems) :

Key Findings :

- Steric and Electronic Effects : Methyl substitution at the α-position (L1) enhances hydrogen bonding via proximity to the amide group, while γ-substitution (L3, L4) reduces solubility due to steric bulk .

- Spectroscopic Shifts : The ester C=O FTIR peak shifts from 1720 cm⁻¹ (L1) to 1718 cm⁻¹ (L2), indicating subtle electronic differences based on methyl positioning .

Functional Group Variations

a) 6-(Methylamino)pyridine-2-carboxylic Acid

- Structure: Replaces methylcarbamoyl with methylamino (NHCH₃).

- Properties : Higher basicity (pKa ~8.5) due to the free amine group; molecular weight 152.15 g/mol .

- Applications: Potential pharmacological intermediate, contrasting with the carbamoyl group’s role in coordination chemistry .

b) 6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic Acid

- Structure : Bulkier isopropylcarbamoyl group replaces methylcarbamoyl.

- Properties: Molecular weight 208.21 g/mol; reduced crystallinity compared to methyl analogs, as noted in solubility studies .

c) 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic Acid

Pharmacologically Active Analogs

Compounds like 6-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid (cpd 11) and its derivatives (e.g., cpd 12–28) exhibit modified ADME profiles. For example:

- Cpd 11 : Shows improved bioavailability due to the imidazo-pyridine core, contrasting with the simpler pyridine backbone of 6-(methylcarbamoyl) derivatives .

Activité Biologique

Overview

6-(Methylcarbamoyl)pyridine-2-carboxylic acid, with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol, is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a methylcarbamoyl group attached to a pyridine ring, suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 6-chloronicotinic acid with methylamine in a suitable solvent such as ethanol or methanol under controlled heating conditions. This method has been optimized for high yield and purity in industrial applications.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity, influencing metabolic pathways and potentially leading to therapeutic effects. Specific mechanisms may vary depending on the target and context of use.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds:

- Inhibition of Prostaglandin E2 : A study highlighted that a derivative with similar structural characteristics showed an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in an ex vivo model, indicating strong anti-inflammatory potential .

- Toxicity Studies : In silico evaluations predicted low toxicity for several derivatives based on LD50 values, suggesting safety profiles suitable for further development .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at different positions on the pyridine ring can significantly alter biological activity. For example, methyl substitutions have been shown to enhance nucleophilicity and reactivity in biological systems .

Data Table: Summary of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.